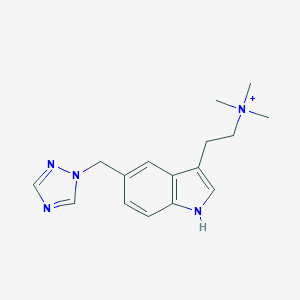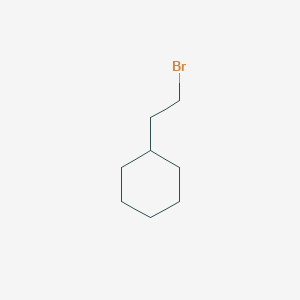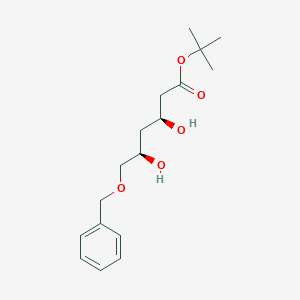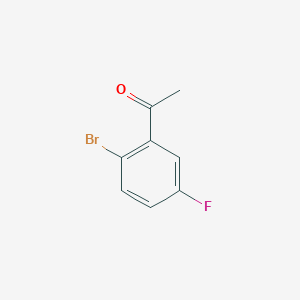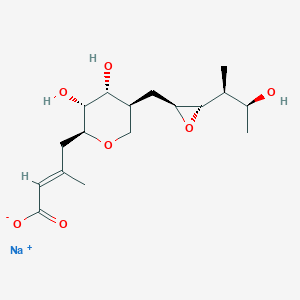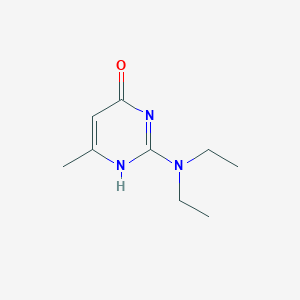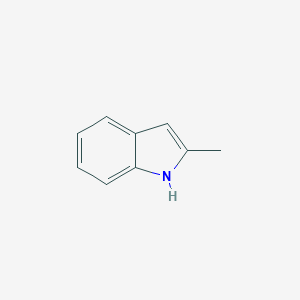
6-Bromo-4-fenilcromano-2-ona
Descripción general
Descripción
6-Bromo-4-phenylchroman-2-one is a chemical compound with the molecular formula C15H11BrO2. It is a member of the chromanone family, characterized by a chromanone core structure with a bromine atom at the 6th position and a phenyl group at the 4th position.
Aplicaciones Científicas De Investigación
6-Bromo-4-phenylchroman-2-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of anti-inflammatory and anticancer drugs.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
6-Bromo-4-phenylchroman-2-one is a derivative of chromanone, a heterobicyclic compound that serves as a building block in medicinal chemistry Chromanone derivatives are known to exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone derivatives are known to interact with various biological targets, leading to diverse biological activities . The absence of a double bond between C-2 and C-3 in chromanone derivatives like 6-Bromo-4-phenylchroman-2-one results in significant variations in biological activities .
Biochemical Pathways
Chromanone derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Chromanone derivatives are known to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-phenylchroman-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-phenyl-2-butanone with bromine in the presence of a base, followed by cyclization to form the chromanone structure. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Common solvents include ethanol or acetonitrile
Catalysts: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for 6-Bromo-4-phenylchroman-2-one may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to achieve high purity
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-phenylchroman-2-one undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation reactions: The chromanone core can be oxidized to form corresponding quinones.
Reduction reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of 6-substituted-4-phenylchroman-2-one derivatives.
Oxidation: Formation of 6-bromo-4-phenylquinone.
Reduction: Formation of 6-bromo-4-phenylchromanol.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-phenylchroman-2-one: Characterized by a bromine atom at the 6th position and a phenyl group at the 4th position.
6-Chloro-4-phenylchroman-2-one: Similar structure but with a chlorine atom instead of bromine.
4-Phenylchroman-2-one: Lacks the halogen substitution at the 6th position.
Uniqueness
6-Bromo-4-phenylchroman-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets .
Propiedades
IUPAC Name |
6-bromo-4-phenyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-8,12H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKFQGCDFMGUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)Br)OC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387841 | |
| Record name | 6-bromo-4-phenylchroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156755-23-6 | |
| Record name | 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156755-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156755236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-bromo-4-phenylchroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




